molecular formula C27H25NO4 B8145264 (S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B8145264
M. Wt: 427.5 g/mol
InChI Key: FNEDFOBFMTUSMY-VWLOTQADSA-N
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Description

(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-(8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of amino acids and derivatives, which are critical in numerous biological processes. Its unique structural components, including the fluorenyl group and tetrahydronaphthalene moiety, contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 410.46 g/mol. The presence of the fluorenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl moiety may facilitate binding to hydrophobic pockets in microbial proteins, enhancing inhibition efficacy.

Neuroprotective Effects

Certain structural analogs of this compound have been investigated for their neuroprotective properties. Studies suggest that modifications to the fluorenyl or tetrahydronaphthalene portions can enhance neuroprotective activity against neurodegenerative diseases . For example, compounds displaying similar characteristics have been evaluated for their ability to protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

The compound may also modulate inflammatory pathways. Research has shown that structural analogs can influence cytokine production and immune responses, indicating potential applications in treating inflammatory conditions .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors through hydrogen bonding or π-π stacking interactions.
  • Cellular Uptake : Enhanced lipophilicity may facilitate cellular uptake and distribution within tissues.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of fluorenone derivatives against M. tuberculosis, several compounds were identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis in mycobacteria . The results indicated that structural modifications significantly impacted inhibitory activity.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific modifications led to enhanced protection against apoptosis in neuronal cell lines subjected to oxidative stress . This suggests potential therapeutic avenues for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus and M. tuberculosis
NeuroprotectiveProtection against oxidative stress-induced apoptosis
Anti-inflammatoryModulation of cytokine production

Properties

IUPAC Name

2-[(8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)15-17-12-13-18-6-5-11-25(23(18)14-17)28-27(31)32-16-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,12-14,24-25H,5-6,11,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEDFOBFMTUSMY-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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